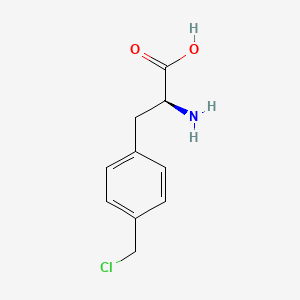
(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylalanine, an essential amino acid, and features a chloromethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as phenylalanine.
Chloromethylation: The benzene ring of phenylalanine is chloromethylated using reagents like formaldehyde and hydrochloric acid under acidic conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can produce a variety of functionalized phenylalanine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: The parent compound, lacking the chloromethyl group.
Tyrosine: Another phenylalanine derivative with a hydroxyl group instead of a chloromethyl group.
4-Chlorophenylalanine: A similar compound with a chlorine atom directly attached to the benzene ring.
Uniqueness
(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a variety of chemical modifications and interactions that are not possible with the parent compound or other derivatives.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(chloromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
Clave InChI |
BPARMBYKTQILIP-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CCl |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


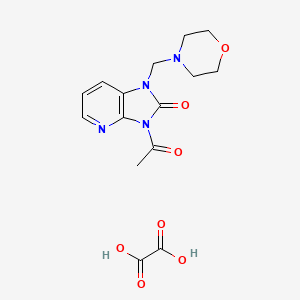
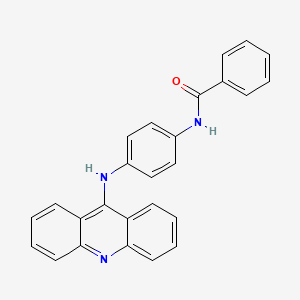
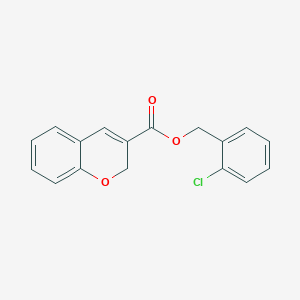
![N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide](/img/structure/B12933085.png)
![2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12933086.png)
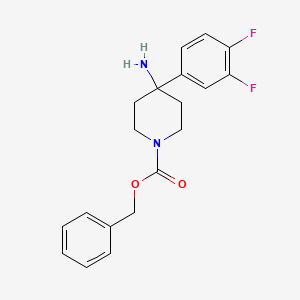
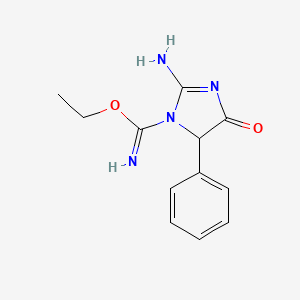
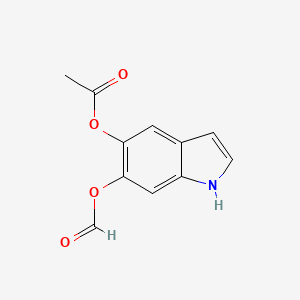
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)
![Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12933109.png)

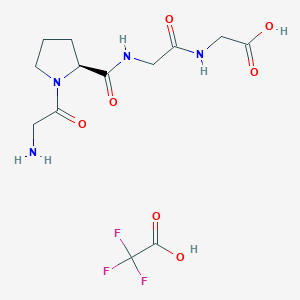

![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
